molecular formula C29H21F4N5O2S B2919938 N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide CAS No. 393874-35-6

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2919938
CAS No.: 393874-35-6
M. Wt: 579.57
InChI Key: HMQAYQIKPFGHKU-UHFFFAOYSA-N
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Description

N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a heterocyclic small molecule featuring:

  • A 1,2,4-triazole core substituted at positions 3, 4, and 5.
  • A sulfanyl-linked carbamoylmethyl group derived from 4-fluorophenyl.
  • A 3-(trifluoromethyl)phenyl group at position 4 of the triazole.
  • A naphthalene-1-carboxamide moiety at position 3.

This compound’s design integrates fluorinated aromatic systems and sulfur-based linkages, which are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21F4N5O2S/c30-20-11-13-21(14-12-20)35-26(39)17-41-28-37-36-25(38(28)22-8-4-7-19(15-22)29(31,32)33)16-34-27(40)24-10-3-6-18-5-1-2-9-23(18)24/h1-15H,16-17H2,(H,34,40)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQAYQIKPFGHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and other relevant findings from recent studies.

Chemical Structure and Properties

The compound consists of a naphthalene backbone substituted with various functional groups, including a triazole ring and fluorinated phenyl groups. The presence of the sulfanyl group and multiple aromatic rings suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound’s promising antimicrobial properties, particularly against Mycobacterium species. For instance, related compounds in the naphthalene-1-carboxamide series have shown significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like rifampicin and ciprofloxacin by two to three times in efficacy .

Table 1: Antimycobacterial Activity Comparison

Compound NameMIC (µg/mL)Activity Relative to Rifampicin
N-(2-Methoxyphenyl)naphthalene-1-carboxamide0.52x higher
N-(3-Fluorophenyl)naphthalene-1-carboxamide0.33x higher
N-{[5-(4-Fluorophenyl)carbamoyl]methyl}...TBDTBD

Note: TBD indicates data not yet determined.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the naphthalene structure significantly influence biological activity. For example, increasing lipophilicity often correlates with enhanced antimycobacterial activity, but excessive lipophilicity can be detrimental . The presence of electron-withdrawing groups on the aromatic rings has also been shown to enhance activity against mycobacterial strains .

Case Studies

In one notable study, a series of ring-substituted naphthalene-1-carboxanilides were synthesized and evaluated for their biological properties. The most active compound demonstrated an IC50 value of 59 µmol/L in inhibiting photosynthetic electron transport in isolated spinach chloroplasts, indicating potential herbicidal properties alongside its antimicrobial effects .

Table 2: Biological Activity Overview

Biological ActivityObserved Effect
AntimycobacterialSignificant inhibition of M. avium
Photosynthetic Electron Transport InhibitionIC50 = 59 µmol/L
CytotoxicityMinimal toxicity against THP-1 cells

Additional Findings

The compound's interactions with various biological targets have been investigated, revealing its potential as a multi-target agent. Studies suggest that it may inhibit key enzymes involved in mycobacterial respiration and metabolism . Furthermore, preliminary toxicity assessments indicate that it exhibits low toxicity profiles in mammalian cell lines, making it a candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Based Derivatives with Sulfur Linkages

Compound ():

2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

  • Key Features :
    • Triazole core with 3-methylphenyl and phenylsulfanyl substituents.
    • Acetamide group linked to a 2-(trifluoromethyl)phenyl.
  • Comparison :
    • Unlike the target compound, this lacks the naphthalene carboxamide and fluorophenyl carbamoyl group.
    • The phenylsulfanyl group may reduce metabolic stability compared to the target’s carbamoylmethylsulfanyl bridge .
Compound ():

5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole

  • Key Features :
    • Hybrid triazole-thiadiazole scaffold with fluorobenzyl sulfonyl and cyclopropyl groups.
  • The target’s naphthalene carboxamide may enhance π-π stacking compared to the thiadiazole system .

Fluorophenyl-Containing Analogs

Compound ():

N-(3-(5-(3-(4-Fluorophenyl)ureido)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzyl)methanesulfonamide

  • Key Features :
    • Pyrazole core with 4-fluorophenyl urea and trifluoromethyl groups.
    • Methanesulfonamide linker.
  • Comparison :
    • The fluorophenyl urea motif parallels the target’s 4-fluorophenyl carbamoyl group, both enabling hydrogen bonding.
    • Pyrazole vs. triazole cores may influence target selectivity .
Compound ():

4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-isoxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide

  • Key Features :
    • Naphthalene carboxamide linked to an isoxazole-triazole system.
    • Dual trifluoromethyl groups enhance lipophilicity.
  • Comparison :
    • Shares the naphthalene carboxamide moiety, critical for binding in hydrophobic pockets.
    • Isoxazole-triazole hybrid vs. the target’s triazole core may alter pharmacokinetic profiles .

Sulfanyl- and Trifluoromethyl-Substituted Compounds

Compound ():

3-Allylthio-5-(1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazole (6i)

  • Key Features :
    • Triazole with trifluoromethylpyrazole and allylthio groups.
  • Comparison :
    • Exhibited herbicidal activity against dicot plants.
    • The target’s naphthalene carboxamide may improve soil persistence compared to allylthio substituents .
Compound ():

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime

  • Key Features :
    • Pyrazole with trifluoromethyl and chlorophenylsulfanyl groups.
    • Oxime ester functionalization.
  • Comparison :
    • Sulfanyl groups improve membrane permeability but may increase toxicity.
    • The target’s fluorophenyl carbamoyl group likely reduces off-target effects compared to chlorophenyl .

Structural-Activity Relationship (SAR) Insights

  • Triazole Core : Essential for hydrogen bonding and aromatic interactions. Substitution at position 3 (naphthalene carboxamide) enhances binding affinity .
  • Trifluoromethyl Groups: Increase lipophilicity and metabolic stability. The 3-(trifluoromethyl)phenyl group in the target may improve target engagement over non-fluorinated analogs .
  • Sulfanyl Linkages : The carbamoylmethylsulfanyl bridge in the target balances stability and flexibility compared to direct phenylsulfanyl groups .

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